6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
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Overview
Description
6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a heterocyclic compound that features a bicyclic structure with nitrogen and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves the cyclopropanation of alpha-diazoacetates using transition metal catalysis. One common method includes the use of Ru(II) catalysis for intramolecular cyclopropanation . The process begins with the reaction of bromoacetyl bromide with a suitable alcohol in the presence of sodium bicarbonate, followed by the formation of alpha-diazoacetate intermediates. These intermediates undergo cyclopropanation to yield the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that utilize efficient catalytic processes to ensure high yields and purity. The use of transition metal catalysts, such as Ru(II), is favored due to their effectiveness in promoting cyclopropanation reactions .
Chemical Reactions Analysis
Types of Reactions
6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is used in the synthesis of antiviral medications such as boceprevir and PF-07321332.
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid: Known for its biological activity and use in drug design.
Uniqueness
6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is unique due to the presence of fluorine atoms, which can enhance its biological activity and stability. The fluorine atoms also influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H5F2NO3 |
---|---|
Molecular Weight |
177.11 g/mol |
IUPAC Name |
6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C6H5F2NO3/c7-6(8)1-2(6)4(10)9-3(1)5(11)12/h1-3H,(H,9,10)(H,11,12) |
InChI Key |
NZPUZCGQCYAGLV-UHFFFAOYSA-N |
Canonical SMILES |
C12C(C1(F)F)C(=O)NC2C(=O)O |
Origin of Product |
United States |
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